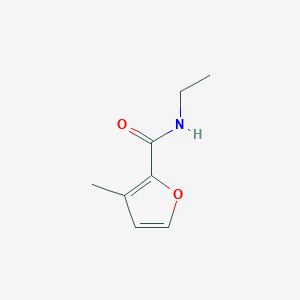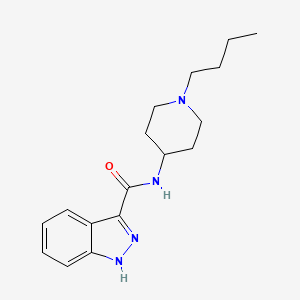
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine (DMPP) is a compound that has gained significant attention in the field of scientific research in recent years. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been used extensively in studies investigating the physiological and biochemical effects of nAChRs.
Mecanismo De Acción
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine is a potent agonist of nAChRs and acts by binding to the receptor and causing a conformational change that opens the ion channel. This results in the influx of cations, including calcium and sodium, which can trigger various cellular responses, including the release of neurotransmitters.
Biochemical and Physiological Effects:
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has been shown to have several biochemical and physiological effects, including the activation of nAChRs in the central and peripheral nervous systems. This activation can lead to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which can modulate various physiological processes, including learning and memory, pain perception, and addiction. 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine is its high potency and selectivity for nAChRs, which makes it a useful tool for investigating the physiological and biochemical effects of these receptors. However, one limitation of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine is its short half-life, which can make it difficult to study long-term effects. Additionally, 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine, including the development of new drugs that target nAChRs and the investigation of its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand the long-term effects of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine on the nervous system and to identify any potential side effects or toxicity issues. Finally, the use of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine in combination with other drugs or therapies may have synergistic effects and could be an area of future research.
Métodos De Síntesis
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine can be synthesized in several ways, but the most common method is through the reaction of 2,4-dimethylpyrimidine with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction yields 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine as a white crystalline solid with a melting point of 168-170°C.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has been extensively used in scientific research to investigate the physiological and biochemical effects of nAChRs. It has been used to study the role of nAChRs in various processes, including learning and memory, pain perception, and addiction. 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has also been used to investigate the pharmacology of nAChRs and to develop new drugs that target these receptors.
Propiedades
IUPAC Name |
2,4-dimethyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-7-10(12-9(2)11-8)13-5-3-4-6-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNBXYJSCFAYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)


![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)




![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)
![3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)